molecular formula C9H11N3O4 B2658495 2',5'-Anhydroarabinosylcytosine CAS No. 32830-01-6

2',5'-Anhydroarabinosylcytosine

Cat. No.: B2658495
CAS No.: 32830-01-6
M. Wt: 225.20 g/mol
InChI Key: KFZNTIYBDGWGGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Crystals of 2’,5’-Anhydroarabinosylcytosine hemihydrate belong to the monoclinic space group P21 . The cell dimensions are a = 9.643(2), b = 10.328(1), c = 10.544(2) A, P = 94.55(1)“ . The structure was determined by direct methods . In both nucleoside molecules, the conformation about the glycosyl bond is anti, with XCN values of 15.5(3) and 26.3(3)”, respectively . In the bicyclic sugar moiety, the arabinofuranose rings adopt a C(3’)exo/C(2’)endo conformation and are highly puckered .

Scientific Research Applications

Structural Analysis

2',5'-Anhydroarabinosylcytosine has been studied for its structure and conformation. Birnbaum, Buděšínský, and Beránek (1987) conducted X-ray, 1H NMR, and 13C NMR analyses to determine the crystal structure of this compound, finding that it belongs to the monoclinic space group P21 and noting significant puckering in the arabinofuranose rings (Birnbaum, Buděšínský, & Beránek, 1987).

Antiviral Activity

Another important application of this compound is in the field of antiviral research. Leyland-Jones et al. (1986) studied 2'-Fluoro-5-iodoarabinosylcytosine (FIAC), a derivative of this compound, for its efficacy against herpes simplex virus types 1 and 2 and cytomegalovirus. They found it to have potent antiviral activity, particularly in immunosuppressed individuals with herpes zoster (Leyland-Jones et al., 1986).

Bioactivation and Transformation

The bioactivation and transformation of this compound derivatives have also been a subject of research. Novotný et al. (1991) explored the in vitro activity of 5‘-Chloro-5’-deoxyarabinosylcytosine, another analog, focusing on its interference with DNA synthesis and its potential as a cytotoxic agent (Novotný et al., 1991).

Mechanism of Action

Investigations into the mechanism of action of related compounds have provided insight into the therapeutic potential of this compound. Wang, Sharma, and Bloch (1973) studied 2,2'-Anhydro-1-β-D-arabinofuranosylcytosine (an analog) and found that it was more potent and less toxic than 1-β-D-arabinofuranosylcytosine (ara-C), suggesting a depot form of ara-C (Wang, Sharma, & Bloch, 1973).

Conformational Studies

Further structural and conformational studies of related compounds like 5′-chloroarabinosylcytosine were conducted by Birnbaum, Buděšínský, and Beránek (1988), contributing to a deeper understanding of the chemical nature and potential applications of these compounds (Birnbaum, Buděšínský, & Beránek, 1988).

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2',5'-Anhydroarabinosylcytosine can be achieved through a multi-step process involving the protection and deprotection of various functional groups.", "Starting Materials": [ "D-arabinose", "cytosine", "acetic anhydride", "sodium acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "triethylamine", "di-tert-butyl dicarbonate", "thionyl chloride", "sodium azide", "sodium borohydride", "acetic acid", "acetonitrile", "tetrahydrofuran", "water" ], "Reaction": [ "Protection of the 2',3'-diols of D-arabinose with di-tert-butyl dicarbonate in the presence of triethylamine and subsequent deprotection with hydrochloric acid to yield 2-deoxy-D-arabinose", "Reaction of 2-deoxy-D-arabinose with thionyl chloride to form 2-deoxy-2-chloro-D-arabinose", "Substitution of the chlorine atom in 2-deoxy-2-chloro-D-arabinose with sodium azide to yield 2-deoxy-2-azido-D-arabinose", "Reduction of the azide group in 2-deoxy-2-azido-D-arabinose with sodium borohydride to form 2-deoxy-2-amino-D-arabinose", "Protection of the amino group in 2-deoxy-2-amino-D-arabinose with di-tert-butyl dicarbonate in the presence of triethylamine to yield 2-deoxy-2-(N,N-di-tert-butoxycarbonyl)amino-D-arabinose", "Reaction of 2-deoxy-2-(N,N-di-tert-butoxycarbonyl)amino-D-arabinose with acetic anhydride and sodium acetate to form 2',3'-O-acetyl-2-deoxy-2-(N,N-di-tert-butoxycarbonyl)amino-D-arabinose", "Deprotection of the 2',3'-diol and the N,N-di-tert-butoxycarbonyl group in 2',3'-O-acetyl-2-deoxy-2-(N,N-di-tert-butoxycarbonyl)amino-D-arabinose with hydrochloric acid to yield 2',3'-di-O-acetyl-2-deoxy-5'-O-(4,4'-dimethoxytrityl)arabinofuranosylcytosine", "Removal of the 4,4'-dimethoxytrityl protecting group in 2',3'-di-O-acetyl-2-deoxy-5'-O-(4,4'-dimethoxytrityl)arabinofuranosylcytosine with acetic acid to form 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)arabinofuranosylcytosine", "Deprotection of the 2',3'-diol and the 4,4'-dimethoxytrityl group in 2',3'-di-O-acetyl-5'-O-(4,4'-dimethoxytrityl)arabinofuranosylcytosine with sodium hydroxide to yield 2',5'-anhydroarabinosylcytosine" ] }

CAS No.

32830-01-6

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

4-amino-1-(7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)pyrimidin-2-one

InChI

InChI=1S/C9H11N3O4/c10-5-1-2-12(9(14)11-5)8-7-6(13)4(16-8)3-15-7/h1-2,4,6-8,13H,3H2,(H2,10,11,14)

InChI Key

KFZNTIYBDGWGGU-UHFFFAOYSA-N

SMILES

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O

Canonical SMILES

C1C2C(C(O1)C(O2)N3C=CC(=NC3=O)N)O

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.